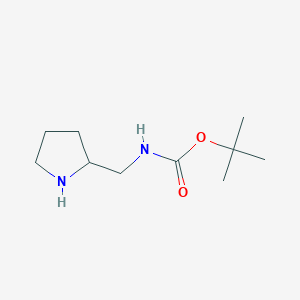

2-Boc-aminomethyl-pyrrolidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618632 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149649-58-1 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-2-(aminomethyl)pyrrolidine physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-Boc-2-(aminomethyl)pyrrolidine

Introduction

(S)-1-Boc-2-(aminomethyl)pyrrolidine, also known by its systematic name tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral building block of significant importance in the realms of organic synthesis and pharmaceutical development.[1] Its molecular architecture, which features a pyrrolidine ring with a defined (S)-stereochemistry, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex, biologically active molecules. This guide offers a comprehensive examination of its core physicochemical properties, analytical characterization, and handling protocols, tailored for researchers and professionals in drug discovery and chemical synthesis.

Core Physicochemical Properties

The utility of (S)-1-Boc-2-(aminomethyl)pyrrolidine in synthetic chemistry is largely dictated by its distinct physicochemical characteristics. These properties influence its reactivity, solubility, and handling requirements. A summary of these key attributes is presented below.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 119020-01-8 | [1] |

| Appearance | Clear colorless to light yellow liquid or solid | [1][2] |

| Boiling Point | 98-113 °C at 1 mmHg | [1][3] |

| Density (Predicted) | 1.044 ± 0.06 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.467 - 1.471 | [1] |

| Optical Rotation ([α]20/D) | -49° (c=1 in Chloroform) | [1] |

| pKa (Predicted) | 9.91 ± 0.29 | [4] |

| Solubility | Miscible with N-methylpyrrolidinone | [2][4] |

| Partition Coefficient (log Pow) | 1.247 (Predicted) | [2] |

| Storage Conditions | 2-8°C, protect from light | [1] |

In-Depth Analysis of Physicochemical Characteristics

Structure, Chirality, and Physical State

The defining feature of this molecule is the stereocenter at the C2 position of the pyrrolidine ring in the (S)-configuration. This chirality is fundamental to its application in asymmetric synthesis, where it serves to introduce a specific stereochemistry into the target molecule, a critical factor for achieving desired pharmacological activity. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic transformations at this position.

There is some discrepancy in the literature regarding its physical state, with some sources describing it as a solid and others as a liquid at room temperature.[1][5][2] This variation may be attributable to differences in purity or the presence of residual solvents. Researchers should be prepared to handle it in either form.[6]

Spectroscopic Profile

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine.

-

Mass Spectrometry (MS): Mass spectrometry is a primary technique for confirming the molecular weight of the compound (200.28 g/mol ).[1] Fragmentation patterns can also provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the carbamate of the Boc group, and C-H stretching for the aliphatic portions of the molecule.

Analytical Characterization Workflow

Ensuring the identity, purity, and enantiomeric integrity of (S)-1-Boc-2-(aminomethyl)pyrrolidine is paramount for its successful application. A combination of chromatographic and spectroscopic methods is typically employed.[8]

Caption: A logical workflow for the analytical characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This general method can be adapted for the purity analysis of (S)-1-Boc-2-(aminomethyl)pyrrolidine.[8]

-

Instrumentation: Agilent GC/FID 7890 or equivalent.

-

Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.

-

Inlet Temperature: 270 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Hydrogen at a constant flow of 1.0 mL/min, ramped to 3 mL/min.

-

Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, and hold at 320 °C.

-

Injection: 1 µL, split injection.

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to the compound.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

Direct chiral HPLC is a precise method for determining the enantiomeric excess.[8] The following protocol for a structurally similar compound can be adapted.

-

Derivatization (if necessary): For some chiral columns, derivatization of the primary amine with an agent like 4-nitrobenzoic acid may be required to improve separation and detection.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: A suitable chiral stationary phase, such as Chiralcel OD-H (250 x 4.6 mm).

-

Mobile Phase: A mixture of n-hexane and an alcohol like ethanol (e.g., 98:2, v/v) often with a small amount of an amine modifier like triethylamine (0.2%).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm if derivatized).

-

Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and potential (R) enantiomers. An enantiomeric excess of ≥97.5% is often required.[5]

Synthesis Overview

A common and stereospecific synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine starts from the readily available chiral precursor, (S)-prolinol. The process involves protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine, and final purification.

Caption: A common synthetic route to (S)-1-Boc-2-(aminomethyl)pyrrolidine from (S)-prolinol.

Safety and Handling

(S)-1-Boc-2-(aminomethyl)pyrrolidine is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[6]

Hazard Identification:

Precautionary Measures:

| Code | Prevention | Response | Storage | Disposal |

| P260 | Do not breathe dusts or mists.[6] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] | P405: Store locked up.[2][6] | P501: Dispose of contents/container to an approved waste disposal plant.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | ||

| P264 | Wash hands thoroughly after handling.[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

First-Aid Procedures: Immediate action is required in case of exposure.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Caption: A logical workflow for the safe handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Applications in Research and Development

The unique structural attributes of (S)-1-Boc-2-(aminomethyl)pyrrolidine make it a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals.[1] For instance, it has been used to create imidazo[1,2-b]pyridazine derivatives as potent IKKβ inhibitors and carborane derivatives as potential D2 receptor antagonists.[9]

-

Peptide Synthesis: The compound is employed in the synthesis of peptides and other bioactive molecules.[1]

-

Asymmetric Catalysis: It has been used to develop pyrrolidine-based resins that act as chiral organocatalysts in asymmetric reactions.[9]

References

- (S)-2-AMINOMETHYL-1-BOC-PYRROLIDINE - ChemBK. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 3. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]

A-Z Guide to the Synthesis of (S)-2-(Boc-aminomethyl)pyrrolidine from L-Proline

Abstract

(S)-2-(Boc-aminomethyl)pyrrolidine is a chiral building block of significant importance in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents.[1][2] Its synthesis starting from the readily available and inexpensive chiral pool member, L-proline, represents a robust and scalable strategy. This technical guide provides an in-depth examination of the prevalent three-step synthetic sequence: amide formation, subsequent reduction, and final Boc-protection. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and stereochemical fidelity. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this key transformation.

Introduction: The Strategic Importance of the Pyrrolidine Moiety

The pyrrolidine ring system is a privileged scaffold in modern pharmacology, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space. When derived from L-proline, the resulting structures maintain a specific stereochemistry ((S)-configuration) that is often crucial for achieving selective interactions with biological targets. The title compound, (S)-2-(Boc-aminomethyl)pyrrolidine, serves as a versatile intermediate.[1] The Boc (tert-butoxycarbonyl) protecting group allows for the selective unmasking of the primary amine under acidic conditions, enabling its participation in subsequent coupling reactions, while the secondary amine of the pyrrolidine ring remains available for further functionalization.

Retrosynthetic Analysis and Strategic Overview

The synthesis begins with the chiral starting material L-proline. A direct reduction of the carboxylic acid in L-proline to the corresponding primary alcohol is a possible route, but subsequent conversion to the amine is often inefficient. A more reliable and widely adopted strategy involves a three-step sequence that transforms the carboxyl group into a protected primary amine.

The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway from L-Proline.

This approach leverages the stability of the amide bond and the power of hydride-based reducing agents to achieve the desired transformation efficiently.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Amide Formation from L-Proline

The initial step involves the conversion of the carboxylic acid of L-proline into its primary amide, L-prolinamide. Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, conditions which are not suitable for thermally sensitive molecules. Therefore, the carboxylic acid must first be "activated".

Causality Behind Experimental Choices:

-

Activation Strategy: Carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly employed.[3] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Minimizing Epimerization: For amino acids, there is a risk of racemization (epimerization) at the alpha-carbon during activation. To suppress this side reaction, additives such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form an active ester, which is less prone to epimerization and reacts cleanly with the amine.

-

Amine Source: For the synthesis of the primary amide, a protected form of ammonia, such as ammonium chloride (NH₄Cl) in the presence of a base, is used as the nucleophile.

Experimental Protocol: Synthesis of (S)-Pyrrolidine-2-carboxamide

-

To a stirred solution of L-proline (1.0 eq) in a suitable solvent (e.g., Dichloromethane or DMF) at 0 °C, add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to ensure the formation of the active ester.

-

In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

-

Add the amine solution to the activated acid solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. For water-soluble reagents like EDC, perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude L-prolinamide. The product is often a solid and can be purified by recrystallization if necessary.

Step 2: Reduction of L-Prolinamide to (S)-2-(Aminomethyl)pyrrolidine

This step is the core transformation of the synthesis, converting the amide carbonyl group into a methylene group (-CH₂-).

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Amides are significantly less reactive than esters or ketones.[4] Therefore, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[4][5] Milder reagents like sodium borohydride (NaBH₄) are not strong enough to reduce amides.[6]

-

Mechanism: The reduction proceeds via a two-step hydride addition. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the oxygen atom (coordinated to aluminum) to form a transient iminium ion. A second, rapid hydride addition to the iminium ion yields the final amine product.[4]

-

Solvent and Safety: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[7] Therefore, the reaction must be carried out under strictly anhydrous conditions using a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity and the evolution of flammable hydrogen gas during work-up, LiAlH₄ must be handled with extreme care by trained personnel.

Caption: Typical experimental workflow for LiAlH₄ reduction.

Experimental Protocol: Reduction of L-Prolinamide

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Carefully add LiAlH₄ (approx. 2.0-3.0 eq) to anhydrous THF under a nitrogen atmosphere to form a suspension. Cool the suspension to 0 °C in an ice bath.

-

Dissolve L-prolinamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude (S)-2-(aminomethyl)pyrrolidine is a volatile diamine and is often used directly in the next step without extensive purification.

Step 3: Selective Boc Protection

The final step is to selectively protect the more reactive primary amine in the presence of the secondary pyrrolidine amine.

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) is the standard reagent for introducing the Boc protecting group.

-

Selectivity: The primary amine is sterically less hindered and generally more nucleophilic than the secondary amine of the pyrrolidine ring. This inherent difference in reactivity allows for selective protection under carefully controlled conditions (e.g., low temperature, controlled stoichiometry of Boc₂O).

-

Reaction Conditions: The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or THF. A base, such as triethylamine, is often added to scavenge the acid byproduct.

Experimental Protocol: Boc Protection

-

Dissolve the crude (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM and cool the solution to 0 °C.

-

Add triethylamine (1.1 eq).

-

Dissolve Boc₂O (1.0-1.1 eq) in DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography to yield the pure (S)-2-(Boc-aminomethyl)pyrrolidine as an oil or low-melting solid.[8]

Data Summary and Characterization

The efficiency of this synthetic route is high, but yields can vary based on the scale and execution of the work-up procedures, particularly the LiAlH₄ quench and extraction of the water-soluble diamine intermediate.

| Step | Reaction | Key Reagents | Typical Yield | Key Considerations |

| 1 | Amidation | L-Proline, EDC, HOBt, NH₄Cl | 85-95% | Control of temperature to prevent epimerization. |

| 2 | Reduction | L-Prolinamide, LiAlH₄ | 60-80% | Strictly anhydrous conditions; careful work-up is critical. |

| 3 | Protection | Diamine, Boc₂O | 80-90% | Stoichiometric control of Boc₂O for selectivity. |

| Overall | - | - | 40-65% | - |

The final product, with CAS Number 119020-01-8, should be characterized to confirm its identity and purity.[9][10] Expected analytical data includes ¹H NMR, ¹³C NMR, and mass spectrometry consistent with the molecular formula C₁₀H₂₀N₂O₂.[10]

Conclusion

The synthesis of (S)-2-(Boc-aminomethyl)pyrrolidine from L-proline is a reliable and well-established procedure in synthetic organic chemistry. By understanding the rationale behind the choice of reagents and reaction conditions for each of the three key steps—amidation, reduction, and protection—researchers can effectively and reproducibly access this valuable chiral building block. Careful execution of the protocols, especially the handling of lithium aluminum hydride and the subsequent work-up, is paramount to achieving high yields and purity, thereby facilitating its use in the development of next-generation therapeutics.

References

- Reduction of Amides to Amines. Master Organic Chemistry. [Link]

- Conversion of Amides into Amines with LiAlH4. (2023). Chemistry LibreTexts. [Link]

- The Mechanism of Amide Reduction by LiAlH4. Chemistry Steps. [Link]

- Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

- Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

- Amide synthesis by acyl

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. [Link]

- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

- Amide coupling reaction in medicinal chemistry.

- How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile? (2014).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

- Proline Decarboxylation to Pyrrolidine. (2020). YouTube. [Link]

- Diphenylsilane as a Coupling Reagent for Amide Bond Formation.

- Preparation of pyrrolidine via decarboxylation of l-proline. (2015). Sciencemadness Discussion Board. [Link]

- Reductions using NaBH4, LiAlH4. Lumen Learning. [Link]

- Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. [Link]

- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2015). Molecules. [Link]

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

Sources

- 1. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]

- 2. 2-(Aminomethyl)-1-N-Boc-pyrrolidine | 177911-87-4 [chemicalbook.com]

- 3. hepatochem.com [hepatochem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 119020-01-8 Cas No. | (2S)-2-(Aminomethyl)pyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 10. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Chiral Synthesis of (R)-2-(Boc-aminomethyl)pyrrolidine: A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Significance of (R)-2-(Boc-aminomethyl)pyrrolidine in Modern Drug Discovery

(R)-2-(Boc-aminomethyl)pyrrolidine is a cornerstone chiral building block in the landscape of modern medicinal chemistry and drug development.[1][2] Its rigid pyrrolidine scaffold, coupled with a strategically placed and protected primary amine, offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential.[1][2] This guide provides an in-depth technical overview of a robust and widely adopted synthetic strategy for preparing this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development. The pyrrolidine ring is a prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, underscoring the importance of efficient access to chiral pyrrolidine derivatives.[3]

Strategic Approaches to Chiral Pyrrolidine Synthesis

The asymmetric synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with several established methodologies.[3][4] These can be broadly categorized into strategies that utilize the chiral pool, such as those starting from amino acids like proline, and methods that employ asymmetric catalysis.[3][5] Biocatalytic approaches, for instance, have emerged as powerful tools for achieving high enantiopurity in the synthesis of chiral N-heterocycles.[5][6] For the synthesis of (R)-2-(Boc-aminomethyl)pyrrolidine, a common and efficient strategy involves a multi-step sequence starting from the readily available and naturally chiral amino acid, L-proline.

Recommended Synthetic Pathway: From L-Proline to (R)-2-(Boc-aminomethyl)pyrrolidine

The following section details a reliable and scalable synthetic route commencing from L-proline. This pathway is advantageous due to the low cost and high enantiomeric purity of the starting material. The key transformations involve the reduction of the carboxylic acid, protection of the secondary amine, activation of the resulting primary alcohol, and its subsequent conversion to the desired aminomethyl group.

Visualizing the Synthetic Workflow

The overall synthetic transformation can be visualized as a three-stage process:

-

Reduction and Protection: Conversion of L-proline to N-Boc-(R)-prolinol.

-

Functional Group Interconversion: Transformation of the hydroxyl group to an amino group.

-

Final Boc Protection: Introduction of the Boc group onto the newly formed primary amine.

Caption: Synthetic workflow from L-Proline to (R)-2-(Boc-aminomethyl)pyrrolidine.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of (R)-2-(Boc-aminomethyl)pyrrolidine, grounded in established chemical principles.

Stage 1: Synthesis of (R)-Prolinol from L-Proline

The initial step involves the reduction of the carboxylic acid functionality of L-proline. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are typically employed for this transformation.[7][8]

Protocol:

-

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add L-proline in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (R)-prolinol, which can be purified by distillation or used directly in the next step.

Stage 2: N-Boc Protection of (R)-Prolinol

The secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this protection.[9][10]

Protocol:

-

Dissolve (R)-prolinol in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

-

Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.[11]

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

Perform an aqueous workup by washing the organic layer with a mild acid (e.g., dilute HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(R)-prolinol, which is often a colorless oil or a white solid.

Stage 3: Synthesis of (R)-2-(Boc-aminomethyl)pyrrolidine

This stage involves a two-step sequence: conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine.

Sub-step 3a: Mesylation of N-Boc-(R)-Prolinol

The hydroxyl group is activated by converting it into a mesylate, which is an excellent leaving group.

Protocol:

-

Dissolve N-Boc-(R)-prolinol in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (Et₃N) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for a few hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and perform an aqueous workup as described in Stage 2.

-

The resulting N-Boc-(R)-prolinol mesylate is typically used in the next step without further purification.

Sub-step 3b: Azide Formation and Reduction

The mesylate is displaced by an azide ion, which is then reduced to the primary amine.

Protocol:

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution and heat the mixture (e.g., to 60-80 °C) for several hours until the reaction is complete.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-2-(azidomethyl)pyrrolidine.

-

For the reduction of the azide, dissolve the crude product in a solvent like methanol or ethanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the azide is fully reduced (monitored by TLC or IR spectroscopy).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, (R)-2-(Boc-aminomethyl)pyrrolidine.

Quantitative Data Summary

The following table provides typical yields and purity data for each stage of the synthesis. These values can vary depending on the reaction scale and specific conditions employed.

| Stage | Product | Typical Yield (%) | Typical Purity (by NMR/GC) |

| 1 | (R)-Prolinol | 85-95 | >95% |

| 2 | N-Boc-(R)-Prolinol | 90-98 | >98% |

| 3 | (R)-2-(Boc-aminomethyl)pyrrolidine | 70-85 (over 2 steps) | >97% |

Safety and Handling

(S)-1-Boc-2-(aminomethyl)pyrrolidine is classified as a hazardous substance that can cause severe skin burns and eye damage, and is harmful if swallowed.[12] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] In case of accidental exposure, immediate first-aid measures should be taken, and medical attention should be sought.[12]

Conclusion

The chiral synthesis of (R)-2-(Boc-aminomethyl)pyrrolidine from L-proline is a well-established and efficient process that provides access to a key building block for the pharmaceutical industry. The multi-step synthesis described in this guide, involving reduction, protection, and functional group interconversion, is a reliable method for producing this compound in high yield and enantiomeric purity. By understanding the rationale behind each experimental step and adhering to safe laboratory practices, researchers can confidently synthesize this valuable molecule for their drug discovery programs.

References

- Gomm, A., & O'Reilly, E. (2023).

- Spino, C., et al. (2017). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]

- Ansari, A., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. [Link]

- Sperry, J. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. [Link]

- Pace, V., & Holzer, W. (2021).

- RSC Publishing. (2015).

- Ansari, A., et al. (2018). Enantioselective Synthesis of 2‑Aminomethyl and 3‑Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry - Figshare. [Link]

- Ansari, A., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. [Link]

- Li, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

- Ansari, A., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.

- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]

- Pace, V., & Holzer, W. (2021).

- Gomm, A., & O'Reilly, E. (2023).

- Akulov, A. D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

- RSC Publishing. (2013). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. RSC Publishing. [Link]

- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]

- Seebach, D., et al. (1993). L-Proline, 2-methyl-. Organic Syntheses. [Link]

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

- Corrosion Chemistry. (2020).

- Iannelli, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

- Thieme. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

- Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- Akulov, A. D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. total-synthesis.com [total-synthesis.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Data of 2-Boc-aminomethyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, commonly known as 2-Boc-aminomethyl-pyrrolidine, is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure, which combines a pyrrolidine ring with a Boc-protected primary amine, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2] Accurate and comprehensive spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this compound, ensuring the reliability of subsequent synthetic transformations and the quality of the final products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide is designed to assist researchers in interpreting spectral data, understanding the rationale behind experimental choices, and ensuring the quality of their starting materials.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group, the chiral center at the 2-position of the pyrrolidine ring, and the primary aminomethyl group all contribute to the unique spectral fingerprint of the molecule.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the Boc group, the pyrrolidine ring protons, and the aminomethyl protons. The chirality of the molecule leads to diastereotopic protons within the pyrrolidine ring, which can result in complex splitting patterns.

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.10 | q | 1H | Pyrrolidine-H2 |

| ~3.35 - 3.20 | m | 2H | CH₂-N (Pyrrolidine) |

| ~3.20 - 3.35 | m | 2H | CH₂-NH₂ |

| ~1.9 - 1.5 | m | 4H | Pyrrolidine ring CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Data for the (R)-enantiomer in CDCl₃.[3]

Expertise & Experience: The signal for the proton at the chiral center (C2) is expected to be a multiplet due to coupling with the adjacent methylene protons of the ring and the aminomethyl group. The large singlet at approximately 1.45 ppm is a hallmark of the Boc protecting group, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the pyrrolidine ring often appear as complex multiplets due to overlapping signals and second-order coupling effects.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.8 | C=O (Boc carbonyl) |

| ~79.5 | C (CH₃)₃ (Boc) |

| ~58-60 | C2 (Pyrrolidine) |

| ~46-48 | C5 (Pyrrolidine) |

| ~45-47 | CH₂-NH₂ |

| ~28-30 | Pyrrolidine ring CH₂ |

| ~28.4 | C(C H₃)₃ (Boc) |

| ~23-25 | Pyrrolidine ring CH₂ |

Data for the (R)-enantiomer in CDCl₃.[3]

Trustworthiness: The chemical shifts are predictable based on the functional groups present. The carbonyl carbon of the Boc group appears downfield around 157 ppm. The quaternary carbon of the tert-butyl group is observed near 80 ppm, and the methyl carbons of the Boc group resonate around 28 ppm. The carbons of the pyrrolidine ring typically appear in the range of 23-60 ppm.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its defined stereochemistry is crucial for the desired biological activity and selectivity of the final pharmaceutical products. As a Senior Application Scientist, this guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a critical tool for its structural confirmation and quality control. We will delve into the nuances of spectral interpretation, including the impact of the tert-butyloxycarbonyl (Boc) protecting group and the inherent chirality on the spectrum. This guide is designed to be a practical resource, offering not just data, but the underlying principles and experimental considerations.

Molecular Structure and Expected ¹H NMR Features

The structure of (S)-1-Boc-2-(aminomethyl)pyrrolidine dictates the expected features in its ¹H NMR spectrum. The molecule comprises a five-membered pyrrolidine ring, a chiral center at the C2 position, an aminomethyl substituent at C2, and a Boc protecting group on the pyrrolidine nitrogen.

Key Structural Features and Their ¹H NMR Signatures:

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp, intense singlet in a relatively upfield and uncongested region of the spectrum, typically around 1.4-1.5 ppm.[1] This signal is a key diagnostic marker for the presence of the Boc protecting group.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (at positions 2, 3, 4, and 5) are diastereotopic due to the chiral center at C2. This means they are chemically non-equivalent and will give rise to complex multiplets. Their chemical shifts are influenced by the neighboring substituents and the ring conformation.

-

Aminomethyl Protons (-CH₂-NH₂): The two protons of the methylene group in the aminomethyl substituent are also diastereotopic and are expected to appear as a multiplet. The protons of the primary amine (-NH₂) often appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Detailed ¹H NMR Spectral Analysis

An experimental ¹H NMR spectrum of a compound structurally consistent with (S)-1-Boc-2-(aminomethyl)pyrrolidine was recorded on a 500 MHz spectrometer in CDCl₃. The reported chemical shifts and multiplicities are presented in Table 1 and analyzed in detail below.

Table 1: ¹H NMR Data for (S)-1-Boc-2-(aminomethyl)pyrrolidine (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Proposed Assignment |

| 3.87 – 3.78 | m | 1H | H2 |

| 3.73 – 3.63 | m | 2H | H5 |

| 3.40 – 3.26 | m | 2H | -CH₂ -NH₂ |

| 1.99 – 1.73 | m | 4H | H3, H4 |

| 1.67 – 1.48 | m | 3H | -CH₂-NH₂ , H (one of H3 or H4) |

| 1.46 | s | 9H | -C(CH₃ )₃ (Boc) |

| 1.45 – 1.32 | m | 1H | H (one of H3 or H4) |

Data sourced from a study by the Macmillan Group, Princeton University.[2]

Peak Assignments and Interpretation:

-

δ 1.46 (s, 9H): This sharp singlet integrating to nine protons is unequivocally assigned to the chemically equivalent methyl protons of the Boc group . Its presence and integration are strong indicators of successful Boc protection.[1]

-

δ 3.87 – 3.78 (m, 1H): This multiplet corresponds to the H2 proton on the chiral center. Being attached to the carbon bearing both the nitrogen of the pyrrolidine ring and the aminomethyl group, it is expected to be in a relatively downfield region.

-

δ 3.73 – 3.63 (m, 2H): This multiplet is assigned to the two H5 protons of the pyrrolidine ring. These protons are adjacent to the nitrogen atom and are therefore deshielded.

-

δ 3.40 – 3.26 (m, 2H): This multiplet is assigned to the diastereotopic protons of the aminomethyl group (-CH₂-NH₂) .

-

δ 1.99 – 1.73 (m, 4H) and δ 1.45 – 1.32 (m, 1H): These overlapping multiplets arise from the H3 and H4 protons of the pyrrolidine ring. The complexity is due to the diastereotopic nature of these protons and their coupling to each other and to the H2 and H5 protons.

-

δ 1.67 – 1.48 (m, 3H): This broad multiplet likely contains the signal for the two protons of the primary amine (-NH₂) , which often appears as a broad signal that can overlap with other resonances. One of the pyrrolidine ring protons may also be part of this multiplet. The broadness is a result of quadrupole broadening and chemical exchange.

The Influence of Rotamers on the ¹H NMR Spectrum

A critical consideration in the ¹H NMR spectroscopy of N-Boc protected amines is the phenomenon of rotamers . The partial double bond character of the N-C bond in the carbamate group restricts rotation, leading to the existence of two distinct conformers, often referred to as syn and anti rotamers.

If the rate of interconversion between these rotamers is slow on the NMR timescale, two distinct sets of signals for the protons near the Boc group can be observed. This can lead to a doubling of peaks for the pyrrolidine ring protons and the aminomethyl protons. The relative populations of the two rotamers and the rate of their interconversion are influenced by factors such as temperature and the solvent. In some cases, this can lead to broadened signals at room temperature. For (S)-1-Boc-2-(aminomethyl)pyrrolidine, the complexity of the multiplets in the pyrrolidine region may be, in part, attributable to the presence of these rotamers. Variable temperature NMR studies can be employed to investigate such dynamic processes.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution. [3]2. Standard Parameters: A standard one-pulse ¹H NMR experiment is sufficient.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Conclusion

The ¹H NMR spectrum of (S)-1-Boc-2-(aminomethyl)pyrrolidine is a powerful tool for its structural verification. The characteristic singlet of the Boc group, along with the complex multiplet patterns of the pyrrolidine ring and aminomethyl protons, provides a unique fingerprint for the molecule. A thorough understanding of the potential for rotamerism and the diastereotopic nature of the protons is essential for an accurate and in-depth interpretation of the spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is fundamental for ensuring the identity and purity of this critical chiral building block in the drug discovery and development pipeline.

References

- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.

- Koskinen, A. M. P., & Gnecco, D. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6268–6275. [Link]

- Bruker. Organocatalysis – a chemical revolution assisted by NMR. [Link]

- Chemistry LibreTexts. 6.

- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

- Nanalysis.

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Boc-aminomethyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-aminomethyl-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures. A thorough understanding of its behavior under mass spectrometry (MS) conditions is critical for reaction monitoring, purity assessment, and structural elucidation of its downstream products. This guide provides a detailed analysis of the expected fragmentation pathways of this compound, particularly under electrospray ionization (ESI) conditions, synthesizing fundamental principles of ion chemistry with practical, field-proven insights.

Core Fragmentation Principles: A Tale of Two Moieties

The fragmentation pattern of this compound in a mass spectrometer is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent stability of the pyrrolidine ring.

The Signature Fragmentation of the Boc Group

The Boc group is notoriously labile under the energetic conditions of mass spectrometry, providing a clear diagnostic signature. Upon ionization, particularly in positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ readily undergoes fragmentation. The most common pathways involve the loss of neutral molecules derived from the tert-butyl group.[1][2]

Key fragmentations of the Boc group include:

-

Loss of isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway, resulting from a rearrangement reaction.

-

Loss of tert-butanol (C₄H₁₀O, 74 Da): This can also be a significant fragmentation route.

-

Formation of the tert-butyl cation (C₄H₉⁺, m/z 57): This stable carbocation is a hallmark of Boc-protected compounds.[3]

The Pyrrolidine Ring: Stability and Ring Opening

The pyrrolidine ring is a saturated heterocycle and is generally more stable than the Boc group. However, under collision-induced dissociation (CID), it can also fragment. Common fragmentation pathways for pyrrolidine and its derivatives involve:

-

Loss of the entire pyrrolidine moiety: In larger molecules, the pyrrolidine ring can be lost as a neutral molecule.[4][5]

-

Ring contraction: The five-membered ring can undergo rearrangement to lose ethylene or cyclopropane, resulting in smaller, more stable cyclic ions.[6]

-

Alpha-cleavage: Fragmentation can be initiated at the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Proposed Fragmentation Pathway of this compound

Based on the established fragmentation patterns of Boc-protected amines and pyrrolidine-containing compounds, we can propose a detailed fragmentation pathway for this compound. The following diagram illustrates the most likely fragmentation routes for the protonated molecule ([M+H]⁺).

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a general methodology for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

For positive ion mode, acidify the final solution with 0.1% formic acid to promote protonation.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Cone Voltage: 20 – 40 V (optimize for the precursor ion).

-

Source Temperature: 100 – 150 °C.

-

Desolvation Temperature: 250 – 400 °C.

-

Nebulizer Gas (N₂): Flow rate dependent on the instrument.

-

Collision Gas (Ar or N₂): Pressure optimized for fragmentation.

-

Collision Energy: Ramped from 10 to 40 eV to observe the full range of fragment ions.

3. Data Acquisition:

-

MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ (expected m/z ≈ 201.16).

-

MS/MS Scan: Select the [M+H]⁺ ion as the precursor and acquire a product ion scan to observe the fragment ions.

Data Interpretation: Decoding the Spectrum

The resulting MS/MS spectrum should be interpreted by correlating the observed m/z values with the proposed fragmentation pathways.

| Proposed Fragment Ion | m/z (calculated) | Neutral Loss | Description |

| [M+H]⁺ | 201.16 | - | Protonated molecule |

| [M+H - C₄H₈]⁺ | 145.10 | Isobutylene (56.06 Da) | Loss of isobutylene from the Boc group.[1][2] |

| [M+H - C₄H₈ - CO₂]⁺ | 101.10 | Isobutylene and Carbon Dioxide (100.08 Da) | Subsequent loss of CO₂ after the initial loss of isobutylene. |

| [C₄H₉]⁺ | 57.07 | - | tert-butyl cation.[3] |

| [M+H - C₅H₉O₂]⁺ | 100.10 | Boc group (101.07 Da) | Loss of the entire Boc protecting group. |

| [M+H - C₅H₉O₂ - NH₃]⁺ | 84.08 | Boc group and Ammonia (118.10 Da) | Subsequent loss of ammonia from the aminomethyl side chain. |

| [M+H - C₄H₈ - CO₂ - C₂H₄]⁺ | 73.06 | Multiple losses | Further fragmentation of the pyrrolidine ring after initial Boc group fragmentation.[6] |

Conclusion

The mass spectrometry fragmentation of this compound is characterized by the predictable and dominant fragmentation of the Boc protecting group, followed by potential fragmentation of the pyrrolidine ring. By understanding these core fragmentation pathways, researchers can confidently identify this molecule and its derivatives in complex mixtures, ensuring the integrity of their synthetic workflows and accelerating drug discovery efforts. The methodologies and expected fragmentation patterns detailed in this guide provide a robust framework for the routine analysis of this important chemical entity.

References

- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

- Srinivas, R., Reddy, P. N., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(4), 378–389. [Link]

- Guella, G., & D'Ambrosio, M. (2005). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3123–3134. [Link]

- Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651–1656. [Link]

- ResearchGate. (n.d.). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. ResearchGate.

- Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University.

- Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671–677. [Link]

- NIST. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST WebBook.

- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.

- NIST. (n.d.). Pyrrolidine. NIST WebBook.

- Office of Justice Programs. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate.

- PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. PubChem.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.

- Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.

Sources

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 5. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]

- 6. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Boc-aminomethyl-pyrrolidine as a Chiral Building Block

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern drug discovery and asymmetric synthesis, the pyrrolidine ring stands out as a "privileged scaffold."[1] Its prevalence in over 20 FDA-approved drugs underscores its utility in creating three-dimensional molecular architectures that effectively interact with biological targets.[2] The non-planar, sp³-rich nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[3]

Within this class of compounds, 2-Boc-aminomethyl-pyrrolidine, available in both (R) and (S) enantiomeric forms, has emerged as a cornerstone chiral building block. Its structure is a masterful convergence of strategic chemical features: a defined stereocenter at the C2 position, a nucleophilic primary amine masked by a readily cleavable tert-butoxycarbonyl (Boc) group, and a secondary amine integrated into the pyrrolidine ring. This combination provides chemists with a robust and versatile tool for constructing complex molecules, from potent pharmaceutical agents to highly effective organocatalysts.[3][4] This guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, grounded in field-proven insights and established protocols.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The Boc group significantly increases the lipophilicity of the parent amine, altering its solubility and handling characteristics.[5] The data below provides a reference for both the (S) and (R) enantiomers.

| Property | (S)-2-Boc-aminomethyl-pyrrolidine | (R)-2-Boc-aminomethyl-pyrrolidine |

| Synonyms | tert-Butyl (S)-2-(aminomethyl)-1-pyrrolidinecarboxylate | tert-Butyl (R)-2-(aminomethyl)-1-pyrrolidinecarboxylate[6] |

| CAS Number | 119020-01-8 | 259537-92-3[6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂[6] |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol [6] |

| Appearance | Solid[4] | Clear colorless liquid[6] |

| Boiling Point | Not specified (solid) | 98 - 110 °C / 1 mmHg[6][7] |

| Optical Purity | ≥97.5% enantiomeric excess (GC) | ≥99% (Chiral purity)[6][7] |

| Optical Rotation | Not specified | [α]/D = +47 ± 2° (c = 1 in Chloroform)[6] |

| Storage | 2-8°C | 2-8°C[6][7] |

Spectroscopic Insights (General):

-

¹H NMR: Key signals include a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm, alongside multiplets for the pyrrolidine ring and aminomethyl protons.[8]

-

¹³C NMR: Expect signals for the carbamate carbonyl (~155 ppm) and the quaternary carbon of the Boc group (~79 ppm).[9]

-

Mass Spectrometry (MS): Confirms the molecular weight (200.28) and provides fragmentation patterns useful for structural elucidation.[8]

Section 2: Stereoselective Synthesis Workflow

The most reliable and commonly employed synthesis for enantiomerically pure this compound begins with the corresponding chiral amino acid, L- or D-proline. The following pathway for the (S)-enantiomer is illustrative and leverages well-understood, high-yielding transformations.

Caption: A common synthetic pathway for (S)-2-Boc-aminomethyl-pyrrolidine.

Causality Behind Experimental Choices:

-

Boc Protection (Starting Material): The synthesis begins with N-Boc-L-proline. The Boc group is essential as it prevents the secondary amine of the pyrrolidine ring from interfering with subsequent reactions and imparts favorable solubility in organic solvents.[5]

-

Reduction to Alcohol: The carboxylic acid is reduced to a primary alcohol. Borane complexes (e.g., BH₃·THF) are often preferred for this step due to their high chemoselectivity, reducing the acid without affecting the ester-like carbamate of the Boc group.

-

Activation of the Alcohol: The primary alcohol in N-Boc-L-prolinol is a poor leaving group. It must be activated to facilitate nucleophilic substitution. Conversion to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) is a highly efficient and common strategy.[10] The base neutralizes the HCl generated during the reaction.

-

Conversion to Azide: The mesylate is displaced by an azide ion (from sodium azide, NaN₃). This is a robust Sₙ2 reaction that proceeds with inversion of configuration (though in this case, it does not affect the existing stereocenter). Azide is an excellent precursor to an amine.[10]

-

Reduction to Amine: The terminal azide is cleanly reduced to the primary amine. Catalytic hydrogenation (H₂ gas over Palladium on Carbon, Pd/C) is the method of choice as it is high-yielding and the byproducts (N₂) are easily removed.[10]

Detailed Experimental Protocol: Synthesis of (S)-2-Boc-aminomethyl-pyrrolidine[11]

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (approx. 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction back to 0 °C and carefully quench by the slow addition of methanol, followed by an aqueous work-up.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.

Step 2 & 3: Conversion to (S)-1-Boc-2-(azidomethyl)pyrrolidine

-

Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir at 0 °C and monitor by TLC. Upon completion, perform an aqueous work-up to remove the triethylamine hydrochloride salt.

-

Concentrate the organic layer to yield the crude mesylate, which is often used directly in the next step.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 2.0-3.0 eq).

-

Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent. Dry and concentrate to yield the crude azide.

Step 4: Reduction to (S)-2-Boc-aminomethyl-pyrrolidine

-

Dissolve the crude azide in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by silica gel column chromatography to yield pure (S)-2-Boc-aminomethyl-pyrrolidine.[10]

Section 3: Key Applications in Drug Discovery and Catalysis

The utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected primary amine can be deprotected to reveal a nucleophilic center, while the pyrrolidine nitrogen can participate in catalysis or be further functionalized.

Caption: Major applications of this compound.

-

Pharmaceutical Synthesis: This building block is a key intermediate in the synthesis of a wide array of pharmaceuticals.[11] Its defined stereochemistry is crucial for achieving the desired biological activity and selectivity.[8] Notable examples include its use in the development of potent IKKβ inhibitors and D2 receptor antagonists. It has also been incorporated into inhibitors of neuronal nitric oxide synthase (nNOS), which are promising candidates for treating neurodegenerative diseases.[12]

-

Asymmetric Organocatalysis: The pyrrolidine scaffold is a privileged motif in aminocatalysis.[1] Following deprotection of the Boc group, the resulting chiral diamine can be derivatized to create powerful organocatalysts. For instance, it has been used to synthesize pyrrolidine-based Merrifield resins for catalyzing asymmetric Michael addition reactions. These catalysts often operate via enamine or iminium ion intermediates, creating a chiral environment that directs the stereochemical outcome of the reaction.[13]

-

Chiral Ligands and Auxiliaries: The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for a variety of asymmetric transformations. Furthermore, it can be employed as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved and recovered.[6]

Section 4: The Boc Deprotection: A Critical Step

The primary reactivity of a Boc-protected amine is its cleavage under acidic conditions.[5] This step "unveils" the primary amine, making it available for subsequent reactions. The choice of acid and solvent is critical and depends on the sensitivity of other functional groups in the molecule.

Mechanism of Acid-Catalyzed Boc Deprotection: The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This forms a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocols

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |

| Work-up | Basic wash (e.g., NaHCO₃) to neutralize acid. | Often precipitates product as HCl salt, which is filtered. |

| Product Form | Free amine | Dihydrochloride salt |

| Key Insight | TFA is volatile and easily removed, but requires a neutralization step. Best for substrates sensitive to chloride ions. | Provides a stable, often crystalline salt that is easy to handle and purify by filtration. Avoids aqueous work-up.[14] |

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM [14]

-

Dissolve the (S)-2-Boc-aminomethyl-pyrrolidine (1.0 eq) in anhydrous DCM (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq, often as a 20-50% solution in DCM).

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30-120 minutes.

-

Monitor by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free diamine.

Protocol B: Deprotection using HCl in Dioxane [14]

-

Place the (S)-2-Boc-aminomethyl-pyrrolidine (1.0 eq) in a round-bottom flask.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the mixture at room temperature for 1-4 hours. The product, (S)-2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate as a white solid.

-

Monitor by TLC or LC-MS.

-

Upon completion, the solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce solidification and then filter.

Section 5: Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of the building block is essential for reproducible results in subsequent synthetic steps.[8]

-

Chemical Purity: Typically assessed by Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or by ¹H NMR spectroscopy.[8]

-

Enantiomeric Purity (Excess): This is the most critical parameter. It is determined using Chiral High-Performance Liquid Chromatography (HPLC) or Chiral GC after derivatization.[8]

General Protocol: Enantiomeric Excess Determination by Chiral HPLC[9]

Causality: Direct analysis of the amine on a chiral column is often difficult. Derivatization with a chromophore-containing chiral or achiral reagent (e.g., 4-nitrobenzoyl chloride) creates a diastereo- or enantiomeric pair of amides that absorb UV light and are more readily separated on a chiral stationary phase.

-

Derivatization: React a small sample of the 2-aminomethyl-pyrrolidine (after deprotection) with a suitable derivatizing agent (e.g., 4-nitrobenzoyl chloride) in the presence of a base.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: A suitable chiral column (e.g., Chiralcel® OD-H).

-

Mobile Phase: Typically a mixture of n-hexane and an alcohol like ethanol or isopropanol.

-

Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 254 nm).

-

Analysis: The two enantiomers will appear as distinct peaks with different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas.

Conclusion

(R)- and (S)-2-Boc-aminomethyl-pyrrolidine are not merely reagents; they are strategic assets in the molecular architect's toolkit. Their well-defined stereochemistry, coupled with the versatile and orthogonally protected amine functionalities, provides a reliable and efficient starting point for the synthesis of complex, high-value molecules. From life-saving pharmaceuticals to cutting-edge asymmetric catalysts, the applications of this chiral building block are vast and continue to expand. A mastery of its synthesis, handling, and reactivity is a valuable skill for any researcher, scientist, or drug development professional aiming to innovate in the chemical sciences.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKq8St6BoFaEuHMUfFqmJDvJqALo6PPL3LPqBf4liJGUrU1RkOqxYKvQLRCAyq_aO91e066RfF1oytMA1EY1HH5cgabmBQ4jBb33_rrTJtw2a_2yeqXStdx3weQ6jx1RxVoBhs2GddIYw_QV51S2cUQxZvt-9EBl9bns9Mx5HlS7zzDKvpvfe_uyuM2IEN8Xruxo8bjPAnvjSnuAq-tKTXFu8O9MCPhF_F7K8lh5nMNcbi1WHNYa1G]

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2DtAsKb0nflv-5N-CjxJfMrjz8KZ3iJnmu8llpThrj72gchXFfjVnNqtVP8dUuhXl9WMk94g3dClAbifsZuCBWlI5Z0ioORuF9Mzt-w5bHXmCTtTNRvWao41-q8OMu7ryR1eg3KYVMxTjrzLd]

- Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLHdwObpKIVYFm9R01TgJ98zVltC5dKRepChHNUcfXOco2jCmGTlltVKrZyhbSUc9-_qKyaej62DYlEok6yaKFEsHcoTO44uHX5HvpSIsHL34ShpaiOPnoW8z6iirLb6BGzmEcNX7tYDkgxUX23-qc5QHj5sRpahQkqGY4cJWgwmxKMpPttyjbmH-vhGS6NkQBH7pqXsdoWebiVnbFYH9R3lPXAooxlFQXGiz_TpY8O8yCaCvCri7E4gpxsqs15PFHRrqFQow6xmLuHPvMg9lK6ahLVSxRu6oTfBGa3w==]

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. African Rock Art. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvb0y_xNS9PynyoAhlRSKxj0efk6yplN1-hDh0wPpgyCqZ6RBT_3R1u-uEfZl1tvAIZEPlwEqP7MS3XCRFEXwZp9N8dUe3IDA0EAzBoFq4k2wwYtgf_IJgmT2sSm8DDSroqe-sY1C5STAW-LhSPr3CFpvlvhnvbR683PR3X9dkJt96k5J8bxlbvzxIYRNsKK0Eyzg23K-rn3iCeGbz6-SDtVhpp2wo91GBhryNSFMvv3XcitX2QA9NjE2PFAZ7mEOnTt93MuPnftMw__ffJRhcnE2FLMaozq4D5Ggn]